(R)-4-((tert-butyldimethylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate
Overview
Description
(R)-4-((tert-butyldimethylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C17H30O4SSi and its molecular weight is 358.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Acetal and Thioacetal Formation : This compound is used in the formation of acetal and thioacetal, as outlined in the study by Myers and Zheng (2003) in "Organic Syntheses" (Myers & Zheng, 2003).
Stereoselective Synthesis of C-glycosyl Analogues of Phenylalanine : Xu, Fakha, and Sinou (2002) demonstrated its use in the stereoselective synthesis of C-glycosyl analogues of phenylalanine, as published in "Tetrahedron" (Xu, Fakha, & Sinou, 2002).
Enantiodivergent Synthesis : Conway and Evans (2021) reported its application in the enantiodivergent synthesis of (1R)- and (1S)-tert-butyl-(4-oxocyclopent-2-en-1-yl)carbamate 2, as detailed in the "Journal of Chemical Research" (Conway & Evans, 2021).
Improved Synthesis for Atorvastatin Side Chain : Xiong et al. (2014) in "Tetrahedron-asymmetry" discussed its role in the improved synthesis of tert-butyl (6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate for atorvastatin side chain (Xiong et al., 2014).
Synthesis of Bi-Triazole Precursors : Hajib et al. (2022) in "Molbank" highlighted its potential in synthesizing bi-triazole precursors with confirmed chemical structures (Hajib et al., 2022).
Protection and Deprotection of Diols : Osajima et al. (2009) in "Organic Syntheses" focused on the protection and deprotection of diols with 4(tert-Butyldimethylsilyloxy)benzylidene acetal (Osajima et al., 2009).
One-Pot Synthesis of Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine : Kroņkalne, Beļaunieks, and Turks (2022) in "Molbank" achieved the synthesis of 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine using a one-pot process (Kroņkalne, Beļaunieks, & Turks, 2022).
Properties
IUPAC Name |
[(2R)-4-[tert-butyl(dimethyl)silyl]oxybutan-2-yl] 4-methylbenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O4SSi/c1-14-8-10-16(11-9-14)22(18,19)21-15(2)12-13-20-23(6,7)17(3,4)5/h8-11,15H,12-13H2,1-7H3/t15-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKPZVNLNHPQPQ-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)CCO[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)CCO[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O4SSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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